
phen-ClA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Phenyl-chloroacetic acid can be synthesized through several methods:
From Phenylacetic Acid: One common method involves the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the acetic acid moiety.
From Benzyl Chloride: Another method involves the reaction of benzyl chloride with sodium cyanide to form phenylacetonitrile, which is then hydrolyzed to yield phenylacetic acid. The phenylacetic acid is subsequently chlorinated to produce phenyl-chloroacetic acid.
Industrial Production Methods
In industrial settings, phenyl-chloroacetic acid is often produced through the chlorination of phenylacetic acid using chlorine gas or thionyl chloride. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Phenyl-chloroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in phenyl-chloroacetic acid can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: Phenyl-chloroacetic acid can be oxidized to form phenylglyoxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to phenylacetic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Phenylhydroxyacetic acid, phenylaminoacetic acid, phenylthioacetic acid.
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylacetic acid.
科学研究应用
Phenyl-chloroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.
Medicine: Phenyl-chloroacetic acid derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It serves as a precursor for the production of specialty chemicals and polymers.
作用机制
The mechanism of action of phenyl-chloroacetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Metabolic Pathways: Phenyl-chloroacetic acid can be metabolized by various enzymes, leading to the formation of reactive intermediates that may exert biological effects.
相似化合物的比较
Phenyl-chloroacetic acid can be compared with other similar compounds such as:
Phenylacetic Acid: Unlike phenyl-chloroacetic acid, phenylacetic acid lacks the chlorine atom, which affects its reactivity and chemical properties.
Chloroacetic Acid: This compound contains a chloro group attached to acetic acid but lacks the phenyl group, resulting in different chemical behavior and applications.
Phenylglyoxylic Acid: An oxidation product of phenyl-chloroacetic acid, phenylglyoxylic acid has distinct chemical properties and uses.
属性
分子式 |
C30H40F2O7 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-butanoyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-methylbutanoate |
InChI |
InChI=1S/C30H40F2O7/c1-6-7-25(36)39-29(24(35)16-38-26(37)12-17(2)3)11-9-19-20-14-22(31)21-13-18(33)8-10-27(21,4)30(20,32)23(34)15-28(19,29)5/h8,10,13,17,19-20,22-23,34H,6-7,9,11-12,14-16H2,1-5H3/t19-,20-,22-,23-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
VBEFDGRQOGJSME-NVQYLWCCSA-N |
手性 SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)CC(C)C |
规范 SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


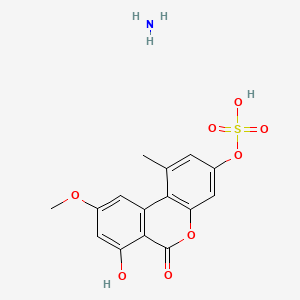
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
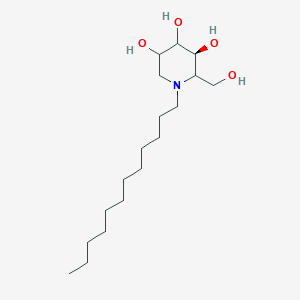
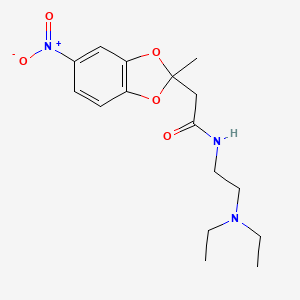

![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
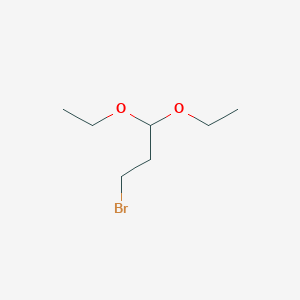
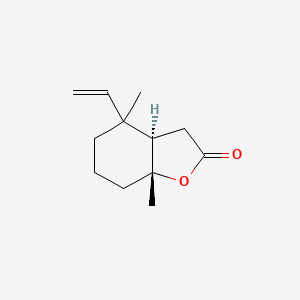
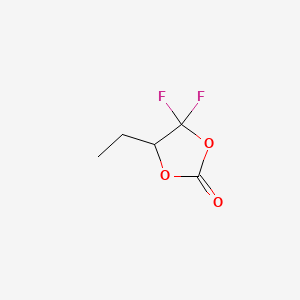
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)
